(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Pyrrolidine-2,4-diones are acylated using acid chlorides and Lewis acids, leading to the formation of 3-acyltetramic acids, with boron difluoride complexes of these acids subsequently isolated (Jones et al., 1990).
- The α-C-H oxygenation of pyrrolidin-3-ol and its reaction with boronic acid nucleophiles results in cis-2-substituted pyrrolidin-3-ols, useful for synthesizing complex organic compounds (Yi et al., 2018).
- Pd(II)-catalyzed α-C(sp3)-H arylation of pyrrolidines with arylboronic acids has been developed, demonstrating applicability to various pyrrolidines and boronic acids (Spangler et al., 2015).
Molecular Interactions and Applications
- Boronic acid's interaction with phosphate anions in different phases has been studied, revealing potential applications in sensing technologies (Li et al., 2014).
- Boron(III) complexes with N-confused and N-fused porphyrins have been synthesized, showing distinct coordination environments and potential for various applications in molecular chemistry (Młodzianowska et al., 2007).
- The reactivity of boronic acids with diols has been investigated, providing insights into their reactivity and potential for chemical synthesis (Watanabe et al., 2013).
Biomedical Applications
- Boronic acid bioconjugates have been explored for affinity chromatography, showing efficient immobilization of protein ligands (Wiley et al., 2001).
- The synthesis of polymethine dyes derived from boron difluoride complexes of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin has been reported, showing potential for biomedical imaging applications (Gerasov et al., 2008).
Sensing and Detection Applications
- A boronic acid derivative has been synthesized for use as a sequential "on-off-on" type relay fluorescence probe for Fe3+ ions and F- ions, showing potential for sensing applications in living cells (Selvaraj et al., 2019).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to have a wide range of pharmacological properties . They are often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to interact with saccharides through dynamic covalent interactions . This ability to bind 1,2 and 1,3- cis -diols motifs of carbohydrates has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .
Result of Action
Boronic acids and their derivatives are known to have a wide range of pharmacological properties .
Action Environment
The action, efficacy, and stability of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.
Properties
IUPAC Name |
[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMHNLBJHUVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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